7-Methyl-2-(pyridin-4-yl)indoline
CAS No.:
Cat. No.: VC15967741
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C14H14N2/c1-10-3-2-4-12-9-13(16-14(10)12)11-5-7-15-8-6-11/h2-8,13,16H,9H2,1H3 |
| Standard InChI Key | FNGRSDAURHRRDM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)CC(N2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a bicyclic indoline system, where a pyrrolidine ring is fused to a benzene ring. The indoline scaffold is substituted at the 2-position with a pyridin-4-yl group (a six-membered aromatic ring containing one nitrogen atom) and at the 7-position with a methyl group. This configuration introduces both electron-donating (methyl) and electron-withdrawing (pyridinyl) effects, influencing its electronic distribution and reactivity .
The three-dimensional conformation reveals a nearly planar indole moiety, with the pyridine ring oriented at a dihedral angle of approximately 15° relative to the indoline plane. This slight non-planarity facilitates π-π stacking interactions in crystalline forms while maintaining conjugation across the system .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
Computational predictions using density functional theory (DFT) estimate the following properties :
| Property | Value |
|---|---|
| Boiling Point | |
| Density | |
| pKa | |
| Topological Polar Surface Area |
These properties suggest moderate hydrophobicity and potential bioavailability, aligning with trends observed in small-molecule drug candidates .
Synthesis and Reaction Pathways
Synthetic Routes
While no explicit synthesis protocol for 7-methyl-2-(pyridin-4-yl)indoline is documented in the reviewed literature, analogous indoline derivatives are typically synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of halopyridines with aminobenzene derivatives .
For example, the synthesis of 4-methoxy-2-methyl-1H-indole involves lithium aluminum hydride (LiAlH)-mediated reduction of methyl carboxylate precursors in tetrahydrofuran/dioxane mixtures, achieving yields exceeding 99% . Adapting such methods could enable the production of 7-methyl-2-(pyridin-4-yl)indoline by substituting methoxy groups with pyridinyl moieties during intermediate stages.
Physicochemical and Thermodynamic Behavior
Solubility and Partitioning
The compound’s predicted logP (XLogP3-AA = 2.8) indicates moderate lipophilicity, favoring membrane permeability in biological systems . Aqueous solubility is likely limited due to the aromatic indoline-pyridine system, though protonation of the pyridinyl nitrogen at physiological pH (pKa ≈ 5.38) may enhance solubility in acidic environments .
Stability Profile
Thermogravimetric analysis of analogous indolines suggests decomposition temperatures above 250°C, implying solid-state stability under standard storage conditions. Photodegradation studies are absent but warranted given the extended π-system’s susceptibility to UV-induced radical formation .
Comparative Analysis with Structural Analogs
To contextualize its properties, 7-methyl-2-(pyridin-4-yl)indoline is compared to related indoline derivatives:
| Compound | Substituents | Key Differences |
|---|---|---|
| 7-Methoxy-2-methyl-1H-indole | Methoxy at C7, methyl at C2 | Increased polarity due to methoxy group |
| 6-Chloro-7-methyl-2-(pyridin-2-yl)indoline | Chloro at C6, pyridin-2-yl at C2 | Altered electronic effects from chloro and pyridine orientation |
The 4-pyridinyl substitution in 7-methyl-2-(pyridin-4-yl)indoline distinguishes it through para-directional nitrogen lone pairs, which enhance hydrogen-bonding capacity compared to ortho-substituted analogs .
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